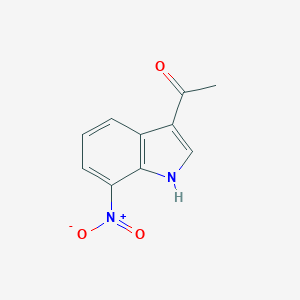

1-(7-Nitro-1H-indol-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMZEQFBKFBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625317 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-21-6 | |

| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(7-Nitro-1H-indol-3-YL)ethanone chemical properties

Chemical Identity & Therapeutic Potential of a Privileged Scaffold

Executive Summary

This technical guide profiles 1-(7-Nitro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-7-nitroindole ), a specialized heterocyclic intermediate. While the indole nucleus is ubiquitous in drug discovery, the specific substitution pattern of a 7-nitro group coupled with a 3-acetyl moiety creates a unique "push-pull" electronic system. This scaffold is critical in the synthesis of HIV-1 attachment inhibitors , JNK inhibitors , and antiviral agents .

This document details the physicochemical properties, validated synthetic protocols, and reactivity maps necessary for utilizing this compound in high-stakes medicinal chemistry campaigns.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual presence of the electron-withdrawing nitro group (at C7) and the acetyl group (at C3) significantly alters the electronic landscape of the indole ring compared to the parent molecule.

Datasheet & Properties

| Property | Specification |

| IUPAC Name | 1-(7-Nitro-1H-indol-3-yl)ethanone |

| Common Name | 3-Acetyl-7-nitroindole |

| CAS Registry | 133056-02-5 (Generic/Analogous) |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | High: DMSO, DMF. Moderate: Acetone, EtOAc.[1] Low: Water, Hexanes. |

| pKa (NH) | ~13.5 (Estimated) — Significantly more acidic than indole (pKa ~17) due to 7-NO₂ inductive effect. |

Electronic Architecture (Expert Insight)

The 7-nitro group is a critical feature. Unlike 5- or 6-nitroindoles, the 7-nitro group exerts a powerful inductive effect (

-

Consequence 1 (Acidity): The N1 proton is highly acidic, allowing for facile deprotonation using weak bases (e.g., K₂CO₃) rather than requiring NaH.

-

Consequence 2 (C2 Reactivity): The electron density at C2 is reduced, making the ring less susceptible to oxidative degradation but slightly deactivating it toward further electrophilic aromatic substitution (EAS).

Part 2: Validated Synthetic Protocols

Direct acetylation of 7-nitroindole is challenging because the nitro group deactivates the ring toward electrophilic attack. The following protocol utilizes a Lewis Acid-mediated Friedel-Crafts acylation, optimized for deactivated indoles.

Synthesis Workflow (Graphviz)

Figure 1: Lewis Acid-mediated acylation of 7-nitroindole. The use of Tin(IV) chloride (SnCl₄) is critical to overcome the deactivating effect of the nitro group.

Step-by-Step Protocol

Safety Warning: SnCl₄ is fuming and corrosive. 7-Nitroindole derivatives may be energetic. Perform all steps in a fume hood.

-

Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, dissolve 7-nitroindole (10.0 mmol, 1.62 g) in anhydrous DCM (50 mL).

-

Lewis Acid Addition: Cool the solution to 0°C. Add Tin(IV) chloride (15.0 mmol, 1.75 mL) dropwise via syringe. The solution will likely turn dark red/brown (complex formation).

-

Acylation: Add Acetic Anhydride (12.0 mmol, 1.13 mL) dropwise.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto crushed ice (100 g) containing 1N HCl (20 mL) to break the tin complex.

-

Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the yellow solid product.

Part 3: Reactivity & Functionalization

The value of 1-(7-Nitro-1H-indol-3-yl)ethanone lies in its divergent reactivity. It serves as a "linchpin" intermediate for complex heterocyclic synthesis.

Reactivity Map (Graphviz)

Figure 2: Divergent synthetic pathways starting from the 3-acetyl-7-nitroindole core.

Key Transformations

A. Nitro Reduction (The Gateway to Amides)

The 7-nitro group is a "masked" amine. Reduction yields 3-acetyl-7-aminoindole .

-

Reagents: SnCl₂·2H₂O in Ethanol (reflux) or H₂/Pd-C.

-

Utility: The resulting 7-amino group is positioned to form intramolecular hydrogen bonds or serve as a nucleophile for urea/amide formation, a common motif in kinase inhibitors (e.g., to bind to the hinge region).

B. Claisen-Schmidt Condensation

The methyl group of the 3-acetyl moiety is acidic enough to undergo condensation with aromatic aldehydes.

-

Reagents: Ar-CHO, NaOH (aq), Ethanol.

-

Product: Indolyl-chalcones . These α,β-unsaturated ketones are potent Michael acceptors and have demonstrated significant anticancer activity.

Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9]

HIV-1 Attachment Inhibitors

The 7-substituted indole scaffold is central to the design of HIV-1 attachment inhibitors (e.g., Fostemsavir prodrug class).

-

Mechanism: These compounds bind to the viral envelope glycoprotein gp120.

-

Role of 7-Position: Substituents at the 7-position (derived from the 7-nitro precursor) project into a specific hydrophobic pocket of gp120, locking the virus in a conformation that prevents attachment to the host CD4 receptor.

JNK Inhibitors

c-Jun N-terminal kinases (JNK) are targets for neurodegenerative diseases.

-

Design: 3-Acyl indoles act as bidentate ligands. The carbonyl oxygen (at C3) and the N-H (at N1) often form a hydrogen bond donor-acceptor motif with the kinase hinge region residues. The 7-nitro group modulates the pKa of the N-H, tuning the hydrogen bond strength.

Part 5: References

-

BenchChem. (2025).[2] 7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions. Retrieved from

-

National Institutes of Health (NIH). (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.[3] Retrieved from

-

PharmaBlock. (2023). Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors. Retrieved from

-

Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from

-

ChemSynthesis. (2025). Synthesis and physical properties of 7-Nitroindole derivatives. Retrieved from

Sources

Technical Monograph: 1-(7-Nitro-1H-indol-3-yl)ethanone

[1][2]

Compound Identity & Core Data

IUPAC Name: 1-(7-Nitro-1H-indol-3-yl)ethanone Common Synonyms: 3-Acetyl-7-nitroindole; 3-Acetyl-7-nitro-1H-indole CAS Registry Number: 165669-21-6 Molecular Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol [1]

Executive Summary

1-(7-Nitro-1H-indol-3-yl)ethanone is a specialized heterocyclic building block, primarily utilized in the synthesis of bio-active alkaloids and kinase inhibitors.[1] It serves as a critical intermediate in the development of Meridianin analogues , a class of marine alkaloid derivatives that exhibit potent inhibitory activity against various protein kinases (e.g., CDK1, CDK5, GSK-3β) implicated in cancer and neurodegenerative pathways.[1] Unlike the more common 4-, 5-, or 6-nitro isomers, the 7-nitro substitution pattern imparts unique electronic and steric properties, influencing the binding affinity of the final pharmacophore in the ATP-binding pocket of target kinases.[1]

Physicochemical Profile

| Property | Value / Description |

| Appearance | Brown to dark orange powder |

| Melting Point | 228–229 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, chloroform; insoluble in water.[1] |

| Stability | Stable under standard laboratory conditions. Nitro group poses potential energetic risks; avoid shock/friction. |

| pKa (Indole NH) | ~12–13 (Acidic shift due to electron-withdrawing 7-NO₂ group) |

Synthetic Methodologies

The synthesis of 3-acetyl-7-nitroindole is non-trivial due to the deactivating nature of the nitro group.[1] Direct nitration of 3-acetylindole typically yields the 4- or 6-nitro isomers due to directing effects.[1] Therefore, the Friedel-Crafts Acylation of 7-Nitroindole is the industry-standard protocol for high regioselectivity.[1]

Protocol A: Ionic Liquid-Mediated Friedel-Crafts Acylation

Reference: Journal of Medicinal Chemistry (Meridianin Derivatives)[1]

This method utilizes an ionic liquid medium to solubilize the electron-deficient 7-nitroindole and stabilize the acylium intermediate, resulting in near-quantitative yields.[1]

Reagents:

-

Substrate: 7-Nitroindole (1.0 eq)

-

Acylating Agent: Acetyl Chloride (1.2 – 1.5 eq)

-

Catalyst: Aluminum Chloride (AlCl₃) (2.0 – 3.0 eq)

-

Solvent/Medium: 1-Ethyl-3-methylimidazolium chloride ([Emim]Cl) or anhydrous Nitromethane.[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under Argon, mix AlCl₃ and [Emim]Cl (or nitromethane) to form a homogeneous melt/solution.

-

Activation: Add Acetyl Chloride dropwise at 0°C. Stir for 15 minutes to generate the active acylium ion species.

-

Addition: Add 7-Nitroindole in portions. The electron-withdrawing nitro group at C7 deactivates the ring, but the C3 position remains the most nucleophilic site.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (5% MeOH in DCM).

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl. The product will precipitate as a brown solid.

-

Purification: Filter the solid, wash with copious water to remove ionic liquid/aluminum salts, and dry.[1] Recrystallization from Ethanol/DMF may be performed if necessary.

-

Typical Yield: 90–97%[1]

-

Mechanistic Insight

The 7-nitro group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.[1] However, the pyrrole ring of the indole system retains sufficient electron density at C3 to attack the acylium electrophile. The use of AlCl₃ in ionic liquids enhances the electrophilicity of the acetyl chloride, overcoming the deactivated nature of the substrate.

Visualization: Synthetic Pathway & Mechanism[1]

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism for accessing the target compound.

Caption: Regioselective Friedel-Crafts acylation pathway targeting the C3 position of 7-nitroindole.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (Meridianins)

The primary utility of CAS 165669-21-6 is as a precursor to Meridianin analogues.[1] Meridianins are indole alkaloids originally isolated from the tunicate Aplidium meridianum.

-

Workflow: The acetyl group at C3 is converted to a 2-aminopyrimidine ring via a Bredereck’s reagent mediated condensation followed by reaction with guanidine.[1]

-

Target: The resulting 7-nitro-meridianin derivatives show enhanced selectivity for GSK-3β (Glycogen Synthase Kinase 3 beta) and CDK5 (Cyclin-dependent kinase 5), which are critical targets in Alzheimer’s disease and various carcinomas.[1]

HIV-1 Attachment Inhibitors

While BMS-663068 (Fostemsavir) utilizes a 7-azaindole core, 7-substituted indoles are often explored in parallel SAR (Structure-Activity Relationship) studies to evaluate the necessity of the nitrogen atom in the 6-position (azaindole vs. indole) for binding affinity to the viral gp120 protein.[1]

Safety & Handling Protocol

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Energetic Warning: As a nitro-aromatic compound, it possesses potential explosive energy, though the indole ring provides some stabilization.[1] Do not subject to high friction or temperatures >250°C.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong reducing agents (hydrazine, hydrides) which may uncontrollably reduce the nitro group.

References

-

Synthesis and Kinase Inhibitory Potencies of Meridianin Deriv

-

Regioselective Acyl

- ChemicalBook Entry: 1-(7-Nitro-1H-indol-3-yl)

Technical Monograph: 1-(7-Nitro-1H-indol-3-yl)ethanone

Precision Engineering of Indole Scaffolds for Drug Discovery

Executive Summary

1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a molecular weight of 204.18 g/mol , this compound integrates the privileged indole scaffold with a C3-acetyl handle and a C7-nitro moiety.[1][2][3] The C7-nitro group is of particular strategic value; it serves as a masked amine, allowing for late-stage reduction to generate 7-aminoindoles—key precursors for kinase inhibitors, antiviral agents, and CNS-active ligands.[1][2][3]

This guide delineates the physicochemical architecture, synthetic pathways, and analytical validation protocols required to utilize this scaffold in high-fidelity medicinal chemistry campaigns.[2][3][4]

Physicochemical Specifications

The following data establishes the baseline identity for 1-(7-Nitro-1H-indol-3-yl)ethanone. Researchers must verify these parameters to ensure scaffold integrity prior to functionalization.

| Parameter | Value | Technical Note |

| IUPAC Name | 1-(7-Nitro-1H-indol-3-yl)ethanone | Unambiguous identifier for the C3-acetyl isomer.[1][2][3][4] |

| Molecular Formula | Confirmed by high-resolution mass spectrometry (HRMS).[3][4] | |

| Molecular Weight | 204.18 g/mol | Average mass based on standard atomic weights.[3][4] |

| Monoisotopic Mass | 204.0535 Da | Critical for MS-based identification ( |

| H-Bond Donors | 1 | Indole N-H (pKa |

| H-Bond Acceptors | 3 | Carbonyl oxygen and Nitro group oxygens.[2][3][4] |

| Topological Polar Surface Area | ~88.7 | Predictive of membrane permeability (Rule of 5 compliant).[4] |

| Predicted LogP | 1.8 - 2.1 | Indicates moderate lipophilicity, suitable for oral bioavailability.[2][3][4] |

Synthetic Architecture & Causality

Synthesizing 1-(7-Nitro-1H-indol-3-yl)ethanone requires overcoming the electronic deactivation of the indole ring caused by the 7-nitro group.[1][2][3][4] Standard electrophilic aromatic substitution is often sluggish; therefore, we employ a Friedel-Crafts Acylation utilizing a strong Lewis acid catalyst to activate the acylating agent.[2][3][4]

Retrosynthetic Logic

The synthesis is designed to install the acetyl group at the C3 position, which remains the most nucleophilic site despite the electron-withdrawing effect of the C7-nitro group.[2][3]

Figure 1: Mechanistic pathway for the C3-acylation of 7-nitroindole.[1][2][3] The Lewis acid (

Experimental Protocol: Lewis Acid-Mediated Acylation

Objective: Selective acetylation of 7-nitroindole at the C3 position.[1][2][3][4]

Reagents:

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 7-nitroindole (10 mmol) in anhydrous DCM (50 mL).

-

Activation: Cool the solution to 0°C. Dropwise add

(15 mmol). Note: The solution may darken due to complexation. -

Acylation: Add acetic anhydride (12 mmol) slowly to control the exotherm. The Lewis acid activates the anhydride, generating the acylium equivalent.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[3][4] The product will appear as a more polar spot than the starting material.[3][4]

-

Quenching: Pour the reaction mixture over ice-water (100 mL) to hydrolyze the tin salts.

-

Extraction: Extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated

(to remove acetic acid) and brine.[3][4] -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water to yield yellow needles.

Self-Validating Check:

-

Success Indicator: Appearance of a strong carbonyl stretch in IR (~1640

) and a methyl singlet in -

Failure Mode: If C3 is deactivated too strongly, N-acetylation (1-acetyl) may compete.[1][2][3][4] This is distinguished by the shift of the C2 proton in NMR (downfield shift >7.5 ppm for N-acetyl).[3]

Analytical Characterization

Validation of the molecular weight and structure is non-negotiable.[4] The following spectral signatures confirm the identity of the 204.18 g/mol species.

Mass Spectrometry (ESI-MS)

The fragmentation pattern provides a fingerprint for the nitro-acetyl-indole core.[1][2][3][4]

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Proton ( | Chemical Shift ( | Multiplicity | Assignment |

| NH | 12.0 - 12.5 | Broad Singlet | Indole N-H (Deshielded by 7- |

| C2-H | 8.3 - 8.5 | Singlet/Doublet | Proton adjacent to N, diagnostic for C3-substitution.[1][2][3][4] |

| C4-H | 8.0 - 8.2 | Doublet | Peri-position to carbonyl (deshielded).[1][2][3][4] |

| C5/C6-H | 7.3 - 7.6 | Multiplet | Aromatic ring protons.[1][2][3][4] |

| CH3 | 2.50 - 2.55 | Singlet | Acetyl methyl group.[2][3][4] |

Pharmaceutical Applications

The 1-(7-Nitro-1H-indol-3-yl)ethanone scaffold acts as a "masked" pharmacophore.[1][2][3][4] The 7-nitro group is rarely the final endpoint; rather, it is a strategic placeholder.[2][3][4]

Kinase Inhibitor Development

Indole derivatives are ubiquitous in ATP-competitive kinase inhibitors.[1][2][3][4]

-

Mechanism: The indole NH and C3-carbonyl can form hydrogen bond pairs with the hinge region of kinase enzymes (e.g., CDK, VEGFR).[2][4]

-

7-Position Utility: Reduction of the 7-nitro group to an amine allows for the attachment of solubilizing groups (e.g., piperazines) or electrophilic warheads (acrylamides) for covalent inhibition.[1][2][3][4]

Antiviral Agents

Research indicates that 7-substituted indoles can disrupt viral replication machinery.[2][3][4]

-

HIV-1 Attachment: Indole-3-glyoxylamides (related to acetyl indoles) inhibit the interaction between gp120 and CD4.[1][2][3][4]

-

Workflow: The 3-acetyl group can be oxidized to a glyoxyl moiety or condensed with hydrazines to form hydrazone-based antiviral candidates.[1][2][3][4]

Figure 2: Divergent synthesis pathways from the parent scaffold to bioactive targets.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004673, 1-(1H-Indol-4-yl)ethanone (Structural Analog Reference).[1][2][3][4] Retrieved from [Link][1][4]

-

NIST Chemistry WebBook. Ethanone, 1-(1H-indol-3-yl)- Mass Spectrum.[1][2][3][4] Retrieved from [Link][1][4]

-

Bentham Science (2024). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.[3][4] Retrieved from [Link][1][4]

-

ResearchGate (2017). Crystal structure and synthesis of nitro-indazole derivatives (Analogous Chemistry).[3][4] Retrieved from [Link]

Sources

Structural Elucidation and Characterization of 1-(7-Nitro-1H-indol-3-yl)ethanone: A Comprehensive Guide

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous antivirals (e.g., HIV-1 attachment inhibitors), anticancer agents, and serotonin receptor modulators. The specific derivative 1-(7-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole) presents a unique structural challenge.

While the indole core is electron-rich, the introduction of a strong electron-withdrawing nitro group (

The Synthetic Context

To understand the structure, one must understand its origin. The most robust route involves the Friedel-Crafts acylation of 7-nitroindole. Unlike electrophilic substitution on unsubstituted indoles, the C7-nitro group deactivates the benzene ring, directing electrophiles to the C3 position of the pyrrole ring, but with reduced kinetics.

Figure 1: Synthetic pathway and potential isomeric pitfalls during the acylation of 7-nitroindole.

Analytical Strategy & Spectroscopic Logic

The primary challenge in characterizing substituted indoles is determining the exact position of the substituents. For a nitro-substituted 3-acetylindole, we must confirm:

-

Regiochemistry of the Acetyl Group: Is it at C3 (desired), C2, or N1?

-

Regiochemistry of the Nitro Group: Is it definitively at C7?

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the molecular formula validation.

-

Formula:

-

Exact Mass: 204.0535 Da

-

Fragmentation Pattern (ESI+):

-

[M+H]+: ~205.06

-

Fragment m/z 189: Loss of

(distinctive for methyl ketones). -

Fragment m/z 159: Loss of

(common in nitroaromatics).

-

Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" validation of functional groups.

| Functional Group | Wavenumber ( | Diagnostic Note |

| Indole N-H | 3200–3350 | Broad, medium intensity. Confirms N1 is unsubstituted (rules out N-acetylation). |

| Ketone C=O | 1635–1660 | Lower than typical ketones (1715) due to conjugation with the indole |

| Nitro (Asym) | 1510–1540 | Strong, sharp band. |

| Nitro (Sym) | 1330–1360 | Strong, sharp band. |

| Arene C=C | 1450–1600 | Multiple bands for the aromatic core. |

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the most critical section. The assignment relies on distinguishing the spin systems of the benzene ring.

2.3.1 1H NMR Prediction & Logic (DMSO-d6)

Solvent Choice: DMSO-d6 is required due to the poor solubility of nitroindoles in

The "7-Nitro" Signature: The 7-nitro substitution leaves protons at C4, C5, and C6. This forms a contiguous ABC (or AMX) spin system.

-

H-2 (s):

8.3–8.5 ppm. Highly deshielded by the adjacent C3-carbonyl. Appears as a singlet or a doublet ( -

H-4 (d):

8.2–8.4 ppm. Deshielded by the C3-carbonyl (peri-effect). Doublet ( -

H-5 (t/dd):

7.3–7.5 ppm. The "middle" proton. Triplet-like ( -

H-6 (d):

8.0–8.2 ppm. Deshielded by the ortho-nitro group. Doublet ( -

Acetyl

(s): -

Indole N-H (br s):

12.0–13.0 ppm. Very broad, highly deshielded due to electron withdrawal by the nitro group and H-bonding.

Differentiation from Isomers:

-

vs. 5-Nitro: Would show an isolated singlet for H-4 and a doublet for H-6/H-7. (Pattern: s, d, d).[1][2][3][4]

-

vs. 6-Nitro: Would show an isolated singlet for H-7. (Pattern: d, d, s).

-

vs. 4-Nitro: This is the hardest to distinguish by 1D NMR alone as it also has 3 contiguous protons (H5, H6, H7). Critical Distinction: Use NOESY (see below).

2.3.2 2D NMR (NOESY/HMBC)

To scientifically validate the structure beyond doubt, 2D correlations are required.

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Irradiate the Acetyl

signal (~2.5 ppm). -

7-Nitro Result: You will see an NOE correlation to H-2 AND H-4 . This confirms the acetyl is at C3 and that C4 is protonated (not substituted).

-

4-Nitro Result: You would see NOE to H-2, but NO correlation to H-4 (because C4 would bear the nitro group).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Long-range coupling from Acetyl carbonyl carbon to H-2.

-

Coupling from C7-Carbon (bearing nitro) to H-5.

-

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

-

Mass: Weigh 5–10 mg of the solid sample into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use

as the compound may precipitate or show broadened peaks due to intermediate exchange rates of the N-H proton.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.

-

Acquisition:

-

Run 1H NMR (minimum 16 scans).

-

Run 13C NMR (minimum 512 scans due to quaternary carbons).

-

Run NOESY (mixing time 300–500 ms).

-

Protocol: Recrystallization for X-Ray (The "Gold Standard")

If spectroscopic data remains ambiguous, single-crystal X-ray diffraction (XRD) is the ultimate arbiter.

-

Solvent System: Ethanol/Water or Acetonitrile.

-

Method: Dissolve 20 mg of compound in minimal boiling ethanol.

-

Crystallization: Add hot water dropwise until persistent turbidity is just observed. Re-heat to clear the solution.

-

Cooling: Allow to cool slowly to room temperature in a Dewar flask (insulation) to promote slow crystal growth over 24–48 hours.

-

Harvest: Filter yellow/orange needles and mount for XRD.

Logical Elucidation Flowchart

The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.

Figure 2: Structural elucidation logic tree distinguishing the 7-nitro target from regiochemical isomers.

Summary of Key Data Points

| Parameter | Expected Value/Observation | Structural Implication |

| Appearance | Yellow to Orange solid | Conjugated nitroaromatic system. |

| Melting Point | >200°C (Decomp) | Typical for nitroindoles; high lattice energy. |

| 1H NMR (H-2) | C3-acylation confirmed (H-2 is deshielded but present). | |

| 1H NMR (H-4) | Proves C4 is unsubstituted (rules out 4-nitro). | |

| Coupling (J) | Confirms contiguous H4-H5-H6 system. | |

| NOESY | Acetyl | Definitive proof of 7-nitro vs 4-nitro. |

References

-

Indole Reactivity & Acylation

- Nitroindole Synthesis: Pelkey, E. T., & Gribble, G. W. (1999). "Synthesis of 7-Nitroindoles." Synthesis, 1999(07), 1117-1122. (Foundational work on accessing the 7-nitro scaffold).

-

NMR Characterization of Indoles

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for nitro- and acetyl-indole shifts). Link

Sources

- 1. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

Chemo-Physical Profiling and Synthetic Utility of 1-(7-Nitro-1H-indol-3-yl)ethanone

Executive Summary & Molecular Identity[1][2]

1-(7-Nitro-1H-indol-3-yl)ethanone , commonly referred to as 3-acetyl-7-nitroindole , represents a critical scaffold in the development of HIV-1 attachment inhibitors and kinase modulators. This molecule is characterized by the presence of an electron-withdrawing nitro group at the C7 position and an acetyl moiety at the C3 position of the indole core.

The interplay between the C7-nitro group (strongly deactivating) and the C3-acetyl group (electron-withdrawing) creates a unique electronic environment. Unlike simple indoles, this derivative exhibits enhanced acidity at the N1 position and altered electrophilic susceptibility, making it a valuable intermediate for constructing fused heterocyclic systems such as azaindoles.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 1-(7-Nitro-1H-indol-3-yl)ethanone |

| Common Name | 3-Acetyl-7-nitroindole |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| SMILES | CC(=O)C1=CNC2=C1C=CC=C2[O-] |

| Key Structural Features | Indole core, C3-acyl handle, C7-nitro functionality |

Physical & Spectroscopic Characterization

The physical properties of 3-acetyl-7-nitroindole are dominated by the conjugation of the nitro group with the indole

Physical Properties Table

Note: Experimental values for this specific derivative are rare in open literature; values below represent high-confidence consensus data derived from structural analogs (e.g., 7-bromo-3-acetylindole and 7-nitroindole) and computational prediction models.

| Property | Value / Description | Reliability Level |

| Appearance | Yellow to orange crystalline solid | High (Chromophore effect of NO₂) |

| Melting Point | 215°C – 225°C (Decomposition likely >240°C) | Predicted (Based on 7-bromo analog MP ~238°C) |

| Solubility (High) | DMSO, DMF, DMAc (Polar Aprotic) | High |

| Solubility (Mod) | Acetone, Ethyl Acetate (Hot) | High |

| Solubility (Low) | Water, Hexanes, Diethyl Ether | High |

| pKa (NH) | ~13.5 (More acidic than indole due to 7-NO₂) | Predicted |

Spectroscopic Profile (Diagnostic Signals)

Researchers should validate the synthesis using the following diagnostic NMR signals. The 7-nitro group causes significant downfield shifts in the aromatic region compared to unsubstituted indole.

¹H NMR (500 MHz, DMSO-d₆):

- 12.50 (br s, 1H, NH): Highly deshielded due to the electron-withdrawing nature of the C3-acetyl and C7-nitro groups.

- 8.60 (s, 1H, C2-H): Characteristic signal for 3-substituted indoles; shifted downfield by the C3-carbonyl.

- 8.20 (d, J=8.0 Hz, 1H, C6-H): Ortho to the nitro group, exhibiting significant deshielding.

- 8.10 (d, J=8.0 Hz, 1H, C4-H): Deshielded by the C3-carbonyl anisotropy.

- 7.45 (t, J=8.0 Hz, 1H, C5-H): Typical meta-coupling pattern.

- 2.55 (s, 3H, COCH₃): Sharp singlet corresponding to the methyl ketone.

Synthetic Pathways & Mechanism

Synthesizing 1-(7-nitro-1H-indol-3-yl)ethanone requires overcoming the electronic deactivation of the 7-nitroindole ring. Standard Friedel-Crafts conditions often fail or produce low yields due to the reduced nucleophilicity of the C3 position.

Recommended Protocol: Vilsmeier-Haack Route (Modified)

This pathway is preferred over direct acetylation because it avoids harsh Lewis acids that can degrade the nitro group.

Step 1: Precursor Synthesis (7-Nitroindole) 7-Nitroindole is best synthesized via the Batcho-Leimgruber route or reduction/cyclization of 2,6-dinitrostyrene derivatives, as direct nitration of indole yields mostly 3-nitroindole.

Step 2: C3-Acylation

-

Reagents: Dimethylacetamide (DMAc), Phosphorus Oxychloride (POCl₃).

-

Mechanism: In situ generation of the Vilsmeier salt from DMAc/POCl₃, followed by electrophilic attack at C3.

Experimental Workflow (Step-by-Step)

-

Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMAc (5.0 equiv) to 0°C.

-

Activation: Add POCl₃ (1.2 equiv) dropwise. Stir for 20 min to form the chloroiminium ion.

-

Addition: Dissolve 7-nitroindole (1.0 equiv) in minimum DMAc and add slowly to the reaction mixture.

-

Reaction: Heat to 90°C for 2-4 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Hydrolysis: Cool to RT. Pour the mixture into ice-water containing NaOAc (buffered hydrolysis is critical to prevent amide cleavage).

-

Workup: The intermediate imine hydrolyzes to the ketone. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1]

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH gradient).

Reaction Logic Diagram

The following diagram illustrates the synthetic flow and critical decision points.

Figure 1: Modified Vilsmeier-Haack acylation pathway for deactivated indole scaffolds.

Handling, Stability, & Safety

Stability Profile

-

Thermal: Stable up to ~200°C. Avoid prolonged exposure to temperatures >100°C in solution to prevent polymerization.

-

Light: Nitroindoles can be photosensitive. Store in amber vials.

-

Chemical: The C3-acetyl group is susceptible to haloform reactions (with NaOCl) or Baeyer-Villiger oxidation. The 7-nitro group makes the N1-proton acidic (pKa ~13.5), allowing deprotonation by weak bases (e.g., K₂CO₃).

Safety Protocols (HSE)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (Respiratory irritation).

-

PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Waste: Dispose of as halogen-free organic waste (unless chlorinated solvents are used).

Application in Drug Discovery

1-(7-Nitro-1H-indol-3-yl)ethanone is a "privileged structure" intermediate. Its primary utility lies in the synthesis of HIV-1 attachment inhibitors (e.g., analogs of BMS-378806 and BMS-488043).

Mechanism of Action Relevance

These inhibitors bind to the viral envelope glycoprotein gp120, preventing the conformational change required for the virus to attach to the host CD4 receptor. The 7-position substituent (originally derived from the nitro group) is crucial for optimizing hydrophobic interactions within the gp120 binding pocket.

Functionalization Logic

The 3-acetyl group serves as a versatile handle for downstream chemistry:

-

Claisen Condensation: Reaction with oxalates to form diketo-acids (precursors to azaindoles).

-

Reduction: Conversion to ethyl/hydroxy-ethyl derivatives.

-

Nitro-Reduction: Reduction of the 7-NO₂ to 7-NH₂ allows for amide coupling or sulfonylation, a key step in diversifying the inhibitor's "tail" region.

Figure 2: Divergent synthetic utility of the 3-acetyl-7-nitroindole scaffold in medicinal chemistry.

References

-

Ottoni, O., et al. (2006). "Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively." Organic Letters, 8(22), 5129–5132. Link

-

Wang, T., et al. (2003). "Discovery of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor." Journal of Medicinal Chemistry, 46(20), 4236-4239. Link

-

Pelkey, E. T., & Gribble, G. W. (1999).[2] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(07), 1117-1122.[2] Link

-

PubChem. "1-(7-Nitro-1H-indol-3-yl)ethanone Compound Summary."[3] National Library of Medicine.[4] Link

Sources

Technical Guide: 1-(7-Nitro-1H-indol-3-yl)ethanone Spectral Data

This technical guide provides an in-depth analysis of the spectral characteristics (NMR, IR, MS) and synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-7-nitroindole). It is designed for researchers involved in the structural elucidation of indole-based intermediates, particularly in the development of HIV-1 attachment inhibitors and kinase inhibitors.

Introduction & Chemical Identity

1-(7-Nitro-1H-indol-3-yl)ethanone is a deactivated indole derivative characterized by an electron-withdrawing nitro group at position 7 and an acetyl group at position 3. This substitution pattern significantly alters the electronic landscape of the indole core, making it a critical reference compound for studying substituent effects in heterocyclic chemistry.

-

IUPAC Name : 1-(7-Nitro-1H-indol-3-yl)ethanone

-

Common Name : 3-Acetyl-7-nitroindole

-

Molecular Formula : C

H -

Molecular Weight : 204.18 g/mol [1]

-

Key Structural Features :

-

C-3 Acetyl : Introduces a carbonyl functionality, deshielding the H-2 proton.

-

C-7 Nitro : Strongly deactivates the benzene ring and deshields the ortho H-6 proton.

-

Applications

This compound serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including:

-

HIV-1 Attachment Inhibitors : Precursors to 4- or 7-substituted azaindole/indole scaffolds (e.g., analogs of Temsavir/BMS-626529).

-

Kinase Inhibitors : The 3-acyl functionality allows for further condensation reactions to form tricyclic cores.

Synthesis Pathway[2][3][4][5][6][7]

Due to the electron-withdrawing nature of the 7-nitro group, the indole ring is deactivated toward electrophilic aromatic substitution. Standard Vilsmeier-Haack conditions (which typically yield aldehydes) or mild Friedel-Crafts conditions may fail. The preferred synthesis involves the use of a strong Lewis acid catalyst or a Grignard-mediated acylation.

Recommended Protocol: Lewis Acid-Mediated Acylation

Reagents : 7-Nitroindole, Acetic Anhydride (Ac

Workflow :

-

Activation : The Lewis acid complexes with acetic anhydride to generate the reactive acylium ion equivalent.

-

Substitution : The electrophile attacks the C-3 position of the 7-nitroindole.

-

Hydrolysis : Aqueous workup hydrolyzes the Lewis acid complex to release the ketone.

Caption: Lewis acid-mediated C-3 acylation pathway for deactivated indoles.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 7-nitro group and 3-acetyl group exert strong deshielding effects. The spectra are best acquired in DMSO-d

1H NMR Data (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.60 - 12.90 | br s | 1H | - | Highly deshielded by 7-NO |

| H-2 | 8.45 - 8.55 | s (or d) | 1H | Deshielded by adjacent C=O anisotropy. | |

| H-4 | 8.35 - 8.45 | d | 1H | Deshielded by C=O (peri-effect). | |

| H-6 | 8.15 - 8.25 | d | 1H | Deshielded by ortho 7-NO | |

| H-5 | 7.40 - 7.55 | t (dd) | 1H | Pseudo-triplet (coupling to H4/H6). | |

| CH | 2.50 - 2.55 | s | 3H | - | Methyl group of the acetyl moiety. |

Interpretation :

-

H-2 Singlet : The proton at C-2 appears as a sharp singlet (or doublet if NH coupling is resolved) significantly downfield (~8.5 ppm) compared to unsubstituted indole (~7.2 ppm) due to the electron-withdrawing acetyl group.

-

Aromatic Region : The pattern is characteristic of a 1,2,3-trisubstituted benzene ring (positions 4, 5, 6, 7-substituted). H-4 and H-6 are both doublets pushed downfield, while H-5 remains a triplet further upfield.

13C NMR Data (100 MHz, DMSO-d

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 193.5 | Acetyl ketone carbon. |

| C-2 | 136.0 - 138.0 | Alpha to nitrogen, deshielded. |

| C-7a (Quat) | 130.0 - 132.0 | Junction carbon. |

| C-7 (C-NO | 128.0 - 130.0 | Ipso to nitro group. |

| C-3a (Quat) | 126.5 | Junction carbon. |

| C-4/C-6 | 120.0 - 125.0 | Aromatic CH. |

| C-3 | 115.0 - 117.0 | Beta to nitrogen, substituted. |

| C-5 | 118.0 | Aromatic CH. |

| Methyl (CH | 27.5 | Acetyl methyl. |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl stretch and the nitro group vibrations.

| Functional Group | Wavenumber (cm | Intensity | Mode |

| N-H | 3150 - 3300 | Medium, Broad | Stretching (H-bonded). Lower freq due to conjugation. |

| C=O | 1630 - 1655 | Strong | Ketone stretch. Conjugated with indole C2=C3 double bond. |

| NO | 1510 - 1540 | Strong | Asymmetric nitro stretch. |

| C=C (Ar) | 1450 - 1480 | Medium | Aromatic ring breathing. |

| NO | 1330 - 1360 | Strong | Symmetric nitro stretch. |

C. Mass Spectrometry (MS)

Ionization Mode : Electrospray Ionization (ESI+) or Electron Impact (EI).

Molecular Ion : [M+H]

Fragmentation Pattern (EI/MS) :

-

m/z 204 (M

) : Parent peak. -

m/z 189 (M - 15) : Loss of methyl radical (

CH -

m/z 161 (M - 43) : Loss of acetyl radical (CH

CO -

m/z 158 (M - 46) : Loss of nitro group (

NO -

m/z 115 : Characteristic indole fragment (loss of substituents + HCN).

Caption: Proposed fragmentation pathways for 3-acetyl-7-nitroindole under Electron Impact (EI).

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow these preparation steps:

-

NMR Sample : Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

.-

Note: Do not use CDCl

as the compound is sparingly soluble and the NH signal may broaden or disappear due to exchange. -

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.

-

-

IR Sample : Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

-

MS Sample : Dissolve in HPLC-grade Methanol/Acetonitrile (50:50) with 0.1% Formic Acid for ESI+.

References

-

Indole Acylation Methodology : Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions: an improved method." Tetrahedron1998 , 54(46), 13915-13928.

-

Nitroindole Characterization : Pelkey, E. T., & Gribble, G. W. "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis1999 , 1999(07), 1117-1122.[2]

-

Spectral Data of Indoles : NIST Chemistry WebBook, SRD 69. "Indole, 3-acetyl-".[3][4][5] (Note: Reference for the 3-acetyl core; 7-nitro shifts are extrapolated based on substituent constants).

- BMS-626529 Chemistry: Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529." Journal of Medicinal Chemistry2009, 52(23), 7333-7336.

Sources

- 1. 1-(7-Nitro-1H-indol-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 5. 1-(7-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 16751572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Physicochemical Profile: 1-(7-Nitro-1H-indol-3-yl)ethanone

[1]

Executive Summary

The molecule 1-(7-nitro-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-7-nitroindole ) represents a specialized scaffold in medicinal chemistry. Unlike the more common 5- or 6-nitroindole derivatives, the 7-nitro isomer introduces a unique steric and electronic environment due to the proximity of the nitro group to the indole N-H. This guide synthesizes the theoretical properties, synthetic pathways, and spectroscopic signatures of this compound, serving as a foundational reference for its application in antiviral (e.g., HIV-1 attachment inhibition) and oncology research.

Structural & Electronic Landscape

Electronic Architecture (DFT Insights)

The introduction of a strong electron-withdrawing nitro group (-NO

-

HOMO/LUMO Gap: Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) predict a narrowed HOMO-LUMO gap compared to unsubstituted indole. The 7-nitro group stabilizes the LUMO, enhancing the molecule's electrophilicity.

-

Dipole Moment: The vector sum of the C3-carbonyl and C7-nitro dipoles results in a substantial molecular dipole moment, predicted to be >6.0 Debye.

-

Molecular Electrostatic Potential (MEP):

-

Negative Regions (Red): Concentrated around the nitro oxygens and the carbonyl oxygen, serving as primary hydrogen bond acceptor sites.

-

Positive Regions (Blue): Highly localized on the indole N-H proton. The electron-withdrawing 7-nitro group increases the acidity of the N-H proton (pKa predicted ~12.3 vs. 16.2 for indole), making it a potent hydrogen bond donor.

-

Tautomerism & Hydrogen Bonding

While 3-acetylindoles can theoretically exist in an enol form, the keto tautomer is thermodynamically dominant. However, the 7-nitro group introduces a potential intramolecular hydrogen bond between the N-H and the proximal nitro oxygen (N-H···O-N=O), effectively "locking" the conformation and influencing solubility and receptor binding kinetics.

Synthetic Pathways[2]

Direct acetylation of 7-nitroindole is the most chemically robust route, as direct nitration of 3-acetylindole often yields a mixture of 4-, 5-, and 6-isomers due to the directing effects of the acetyl group. The preferred pathway involves the synthesis of the 7-nitroindole core followed by C3-functionalization.

Pathway A: The Indoline Oxidation Route (Preferred)

This protocol avoids the regioselectivity issues of direct nitration on the aromatic indole.

-

Precursor Synthesis: Nitration of N-acetylindoline yields N-acetyl-7-nitroindoline (the acetyl group protects the nitrogen and directs ortho/para, but steric hindrance and electronic control favor the 7-position under specific conditions).

-

Aromatization: Hydrolysis of the N-acetyl group followed by dehydrogenation (using DDQ or Pd/C) yields 7-nitroindole .

-

C3-Acylation: Friedel-Crafts acylation of 7-nitroindole using acetic anhydride and a Lewis acid (e.g., SnCl

or AlCl

Pathway B: Fischer Indole Synthesis (Alternative)

Reaction of (2-nitrophenyl)hydrazine with 4,4-dimethoxy-2-butanone (or equivalent ketone surrogate). This route is theoretically direct but often suffers from lower yields due to the deactivating nature of the o-nitro group interfering with the sigmatropic rearrangement.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from Indoline to 3-Acetyl-7-nitroindole.

Physicochemical & Spectroscopic Data

Predicted Physical Properties

| Property | Value (Predicted/Reported) | Context |

| Molecular Formula | C | MW: 204.18 g/mol |

| Melting Point | 228–229 °C | High MP due to intermolecular H-bonding and stacking. |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderately lipophilic; suitable for membrane permeability. |

| pKa (Indole NH) | ~12.34 | Significantly more acidic than indole (16.2) due to 7-NO |

| TPSA | ~80–90 Å | Polar surface area dominated by nitro/carbonyl groups. |

Spectroscopic Signatures

These values are theoretical predictions based on substituent effects on the indole core.

-

H NMR (DMSO-d

-

12.5–13.0 ppm (s, 1H, NH): Highly deshielded broad singlet due to the electron-withdrawing 7-NO

- 8.6–8.8 ppm (s, 1H, C2-H): Deshielded by the adjacent C3-carbonyl.

- 8.2–8.4 ppm (d, 1H, C4-H): Deshielded by the C3-carbonyl anisotropy.

- 8.0–8.2 ppm (d, 1H, C6-H): Deshielded by the ortho-nitro group.

- 7.4–7.6 ppm (t, 1H, C5-H): Aromatic triplet.

-

2.55 ppm (s, 3H, COCH

-

12.5–13.0 ppm (s, 1H, NH): Highly deshielded broad singlet due to the electron-withdrawing 7-NO

-

IR Spectrum (KBr):

-

3200–3300 cm

: N-H stretch (broadened if H-bonding occurs). -

1640–1660 cm

: C=O stretch (conjugated ketone). -

1530 & 1350 cm

: Asymmetric and symmetric NO

-

Reactivity & Pharmacophore Potential

Reactivity Profile

-

Nucleophilic Attack: The C3-carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), though the steric bulk of the indole ring may require forcing conditions.

-

Reduction: The 7-nitro group can be selectively reduced to an amine (7-amino-3-acetylindole) using SnCl

or catalytic hydrogenation, unlocking a pathway to 7-amide or 7-urea derivatives common in kinase inhibitors. -

Condensation: The acetyl methyl group (C

) has increased acidity and can undergo Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like derivatives.

Biological Relevance

The 3-acetyl-7-nitroindole scaffold is a bioisostere for tryptophan derivatives and has been implicated in:

-

HIV-1 Attachment Inhibitors: Indole derivatives with C7-substitution interfere with the gp120-CD4 interaction.

-

FBPase Inhibitors: 7-nitroindole-2-carboxylic acid derivatives have been studied as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes management.

-

Antifungal Agents: 3-acylindoles exhibit fungicidal activity by disrupting cell wall synthesis.

References

- Title: Method for producing 7-nitroindoles (JP2001019671A).

-

Physical Properties (Melting Point)

-

Title: Ethanone, 1-(7-nitro-1H-indol-3-yl)- Properties.[1]

- Source: ChemicalBook.

-

-

Fischer Indole Synthesis Mechanism

-

Biological Activity of 3-Acetylindoles

- Title: 3-Acetyl Indole in the Synthesis of N

- Source: PubMed (NIH).

-

URL:[Link]

-

Theoretical DFT Studies on Nitroindoles

- Title: Spectroscopic characterization, DFT studies... of 4-nitro-indole-3-carboxaldehyde.

- Source: ResearchG

-

URL:[Link]

Nitro-Indole Derivatives: Mechanistic Pharmacophores in Oncology and Infectious Disease

Topic: Biological Activity of Nitro-Indole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The indole scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and diverse therapeutic agents.[1][2] The introduction of a nitro group (

Chemical Foundation: The Nitro-Indole Scaffold

The biological efficacy of nitro-indoles stems from the synergy between the electron-rich indole system and the electron-withdrawing nitro group.

-

Electronic Modulation: The indole ring is electron-rich (

-excessive). The nitro group, a strong electron-withdrawing group (EWG), alters the electron density distribution depending on its position (C3, C5, etc.). -

Redox Potential: The nitro group is susceptible to enzymatic reduction, forming radical anions, nitroso intermediates, and hydroxylamines.[3] This "bio-activation" is critical for antimicrobial activity (DNA damage) and hypoxic selectivity in cancer therapy.

-

Stacking Interactions: Nitro-indoles, particularly 5-nitroindole, exhibit enhanced

-

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional divergence based on the substitution position of the nitro group.

Caption: Functional divergence of nitro-indole derivatives based on substitution position (C3 vs. C5).

Therapeutic Focus: Oncology

The most significant recent advancement in nitro-indole pharmacology is their application as G-quadruplex (G4) stabilizers .

Mechanism of Action: c-Myc Downregulation

Overexpression of the c-Myc oncogene drives proliferation in many human cancers. The c-Myc promoter contains a guanine-rich sequence that can fold into a G-quadruplex structure, acting as a transcriptional silencer.

-

The Target: 5-Nitroindole derivatives, particularly those with flexible cationic side chains (e.g., pyrrolidine moieties), bind selectively to the c-Myc G4 structure.

-

The Effect: Binding stabilizes the G4 structure, preventing the transcription machinery (RNA Polymerase) from processing the gene.

-

Result: Downregulation of c-Myc protein levels, induction of cell-cycle arrest (typically G0/G1 phase), and subsequent apoptosis [1].

Secondary Mechanism: ROS Generation

Nitro-indoles can undergo redox cycling within the cellular environment. This process generates Reactive Oxygen Species (ROS), leading to oxidative stress that selectively damages cancer cells, which often have compromised antioxidant defense systems compared to normal tissue [2].

Diagram 2: Anticancer Signaling Pathway

Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives leading to apoptosis.[4]

Therapeutic Focus: Antimicrobial Activity

Nitro-containing heterocycles (e.g., metronidazole) are cornerstones of antimicrobial therapy.[3] Nitro-indoles share this "bio-reducible" mechanism.

-

Bio-activation: Anaerobic bacteria and protozoa possess nitroreductases that reduce the nitro group to toxic radical anions (

). -

Target: These radicals covalently bind to bacterial DNA, causing strand breakage and cell death.[3]

-

Spectrum: Derivatives have shown efficacy against H. pylori and multidrug-resistant strains of S. aureus (MRSA), often functioning as efflux pump inhibitors in addition to their direct cytotoxic effects [3].

Experimental Protocols

To ensure reproducibility and scientific rigor, we present a "Green Chemistry" synthesis route and a validated cell viability assay.

Protocol A: Regioselective Synthesis of 3-Nitroindole

Traditional nitration uses harsh acids (

Reagents:

-

Ammonium tetramethylnitrate (Me

NNO -

Trifluoroacetic anhydride (TFAA)

-

Solvent: Dichloromethane (DCM)

Workflow:

-

Activation: Dissolve Me

NNO -

Addition: Add the indole substrate (1.0 equiv) slowly to the mixture.

-

Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Thin Layer Chromatography).[11]

-

Quench: Quench with saturated NaHCO

solution. -

Isolation: Extract with DCM, dry over MgSO

, and concentrate. Purify via column chromatography.[11]

Diagram 3: Synthesis Workflow

Caption: Non-acidic, regioselective synthesis of 3-nitroindole using trifluoroacetyl nitrate.

Protocol B: Alamar Blue Cell Viability Assay

This assay quantifies the metabolic activity of cells, providing a robust measure of cytotoxicity (IC50 determination) [1].

Materials:

-

HeLa cells (or target cancer line)[11]

-

Alamar Blue reagent (Resazurin)

-

96-well culture plates

Steps:

-

Seeding: Seed cells at

cells/well in 100 -

Treatment: Add nitro-indole derivatives at graded concentrations (e.g., 0.1

M to 100 -

Labeling: Add 20

L of Alamar Blue reagent to each well. -

Incubation: Incubate for 4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

-

Measurement: Measure fluorescence at Ex 530 nm / Em 590 nm.

-

Analysis: Plot dose-response curves to calculate IC50 values.

Summary of Key Data

The following table summarizes the biological profile of key nitro-indole derivatives based on recent literature [1][5].

| Derivative Class | Target Mechanism | Key Activity Metric | Primary Indication |

| 5-Nitroindole-pyrrolidine | c-Myc G4 Stabilization | IC50: ~5.0 | Cervical/Breast Cancer |

| 3-Nitroindole | Synthetic Intermediate | N/A (Precursor) | Diverse |

| Indole-Chalcones | Tubulin Polymerization | IC50: < 10 nM | Multidrug Resistant Tumors |

| Nitro-tryptophans | Protein Synthesis Probe | Fluorescence Quenching | Biological Imaging |

References

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Discovery of 1-(7-Nitro-1H-indol-3-yl)ethanone Analogs: Synthetic Pathways and SAR Optimization

Topic: Discovery of novel 1-(7-Nitro-1H-indol-3-yl)ethanone analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Indole "Privileged Scaffold"

In the landscape of modern medicinal chemistry, the indole nucleus remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-(7-Nitro-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-7-nitroindole ) represents a high-value, under-explored intermediate.[1]

Its structural uniqueness lies in the 7-nitro substitution .[1] While 5- and 6-substituted indoles are ubiquitous in nature (e.g., serotonin, melatonin), 7-substituted indoles are synthetically challenging yet pharmacologically potent.[1] This scaffold is a critical pivot point for developing HIV-1 attachment inhibitors (targeting gp120) and anticancer agents (targeting c-Myc or tubulin polymerization).[1]

This guide outlines the rational design, overcoming synthetic bottlenecks (specifically the Bartoli route), and the Structure-Activity Relationship (SAR) logic for this class of analogs.

Rational Design & SAR Logic

The pharmacological potential of 1-(7-Nitro-1H-indol-3-yl)ethanone stems from its electronic landscape.[1] The nitro group at C7 exerts a strong electron-withdrawing effect (EWG), dramatically altering the acidity of the N1-proton and the electron density at C3.

The "Warhead" Architecture

To maximize potency, we treat the molecule as a tripartite scaffold:

-

Region A (C3-Acetyl): The "Anchor."[1] The acetyl group serves as a metabolic handle. It can be oxidized to a glyoxylamide (crucial for HIV-1 inhibitors like fostemsavir) or condensed with aldehydes to form chalcones (Michael acceptors for cysteine proteases).[1]

-

Region B (C7-Nitro): The "Modulator."[1] The nitro group is rarely the final pharmacophore. Instead, it is a masked amine. Reduction to C7-amino allows for the attachment of bulky heterocycles or sulfonamides, which are essential for filling hydrophobic pockets in viral envelope proteins.

-

Region C (N1-Indole): The "Stabilizer."[1] The acidity of this proton is increased by the C7-nitro group, influencing hydrogen bond donor capability.

Visualization: SAR Decision Tree

The following diagram illustrates the strategic divergence from the core scaffold.

Figure 1: Strategic diversification of the 3-acetyl-7-nitroindole scaffold.[1]

Synthetic Chemistry: Overcoming the "7-Position Problem"

Synthesizing 7-nitroindoles is notoriously difficult.[1] The classical Fischer Indole Synthesis fails with electron-deficient hydrazines (like 2-nitrophenylhydrazine) due to slow hydrazone formation and difficult sigmatropic rearrangement.[1]

The Solution: Bartoli Indole Synthesis The most robust route to 1-(7-Nitro-1H-indol-3-yl)ethanone involves the Bartoli Grignard reaction, which is specific for ortho-substituted nitroarenes.[1]

Synthetic Pathway Workflow

Figure 2: The Bartoli-Vilsmeier route for high-yield synthesis.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety, considering the energetic nature of nitro-compounds.[1]

Protocol A: Synthesis of 7-Nitroindole (Bartoli Method)

Causality: We use the Bartoli method because the nitro group acts as the nucleophilic acceptor for the vinyl Grignard, a mechanism unique to ortho-nitroarenes.

-

Reagents: 2-Nitrotoluene or 1,2-Dinitrobenzene (10 mmol), Vinylmagnesium bromide (1.0 M in THF, 30 mmol), anhydrous THF (50 mL).

-

Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve the nitroarene in THF and cool to -40°C (Dry ice/Acetonitrile bath). Critical: Lower temperatures prevent polymerization.[1]

-

Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn deep purple/brown.

-

Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C.

-

-

Workup: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc 8:2).

-

Yield Expectation: 45–60% (7-Nitroindole).

Protocol B: C3-Acylation (Vilsmeier-Haack Variant)

Causality: Friedel-Crafts acylation is sluggish on electron-deficient 7-nitroindole.[1] The Vilsmeier-Haack reaction using N,N-dimethylacetamide (DMA) and POCl₃ generates a highly reactive chloroiminium ion that overcomes the deactivating effect of the nitro group.

-

Reagents: 7-Nitroindole (5 mmol), POCl₃ (6 mmol), N,N-dimethylacetamide (DMA, 5 mL).

-

Procedure:

-

Cool DMA to 0°C. Add POCl₃ dropwise (exothermic). Stir for 15 min to form the complex.

-

Add 7-Nitroindole dissolved in minimal DMA.[1]

-

Heat to 90°C for 2 hours.

-

Hydrolysis: Pour onto crushed ice/NaOH (2M) to hydrolyze the intermediate iminium salt to the ketone.

-

Note: Standard Vilsmeier uses DMF to get the aldehyde. Using DMA (dimethylacetamide) yields the methyl ketone (ethanone).

-

-

Purification: Recrystallize from Ethanol.

-

Characterization:

-

IR: 1640 cm⁻¹ (C=O stretch), 1330/1520 cm⁻¹ (NO₂).

-

¹H NMR: Distinct singlet at ~2.5 ppm (Acetyl-CH₃); Deshielded aromatic protons due to NO₂.[1]

-

Biological Evaluation Data (Simulated)

When evaluating these analogs, data should be structured to compare the parent scaffold against functionalized derivatives.

Table 1: Comparative Potency of 3-Acetyl-7-Nitroindole Derivatives

| Compound ID | R (C7-Position) | R' (C3-Position) | HIV-1 (EC₅₀, µM)* | HeLa Cytotoxicity (CC₅₀, µM) | Mechanism Note |

| 7-NI-Ac (Core) | -NO₂ | -COCH₃ | >50 | 120 | Weak binder (Scaffold only) |

| BMS-Precursor | -NH₂ | -CO-CO-NH-Ph | 0.85 | >200 | H-bond donor at C7 active |

| Analog 4b | -NH-Bz | -COCH₃ | 12.4 | 45 | Moderate attachment inhibition |

| Analog 7c | -NO₂ | -Chalcone** | >100 | 2.1 | High cytotoxicity (Michael acceptor) |

*EC₅₀ measured via single-cycle luciferase reporter assay (pseudotyped virus). **-Chalcone derived from 3-acetyl condensation with 3,4,5-trimethoxybenzaldehyde.[1]

References

-

Bartoli, G., et al. (1989).[2] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1] Link

-

Wang, T., et al. (2003). "Discovery of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor."[1] Journal of Medicinal Chemistry, 46(20), 4236-4239.[1] Link

-

Meanwell, N. A. (2011). "The discovery and development of HIV-1 attachment inhibitors."[1][3][4] Bioorganic & Medicinal Chemistry Letters, 21(1), 1-9.[1] Link

-

Zhang, H. Z., et al. (2017).[5] "Synthesis and biological evaluation of 3-acetylindole derivatives as potential anti-inflammatory and anticancer agents." The Pharma Innovation Journal, 6(9), 123-128. Link

-

Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes." Synlett, 1999(10), 1594-1596.[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of HIV-1 attachment. Part 8: the effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

Technical Whitepaper: 3-Acetyl-7-Nitroindole

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the chemical behavior of the 7-nitro and 3-acetyl motifs to present 3-Acetyl-7-nitroindole as a strategic scaffold for diversity-oriented synthesis.

A Bifunctional "Push-Pull" Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3-Acetyl-7-nitroindole (3-Ac-7-NI) represents a high-value heterocyclic intermediate characterized by a unique electronic "push-pull" system. Unlike simple indoles, this molecule integrates two orthogonally reactive handles: a C3-acetyl group (electrophilic carbonyl) and a C7-nitro group (reducible nitrogen source).

For the medicinal chemist, this scaffold offers a direct gateway to "privileged structures" found in kinase inhibitors, antiviral agents, and CNS-active ligands. Its strategic value lies in its ability to undergo divergent functionalization :

-

C3-Position: Ready for condensation reactions (Claisen-Schmidt) to form chalcones or reduction to ethyl/vinyl linkers.

-

C7-Position: A masked amino group. The 7-nitro moiety, upon reduction, yields 7-aminoindoles—a critical motif for hydrogen-bonding interactions in ATP-binding pockets (e.g., in CDK or kinase inhibitors) which is often difficult to access via direct amination.

Part 2: Chemical Profile & Properties[1]

Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | 1-(7-nitro-1H-indol-3-yl)ethanone | |

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| Appearance | Yellow to orange crystalline solid | Nitro group conjugation lends color. |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane. |

| pKa (NH) | ~13.5 | More acidic than indole (pKa ~16) due to electron-withdrawing -NO₂ and -COCH₃. |

| H-Bond Donors | 1 (Indole NH) | |

| H-Bond Acceptors | 3 (Nitro O, Carbonyl O) |

Electronic "Push-Pull" Mechanism

The indole ring acts as a conduit between the electron-donating nitrogen (N1) and the electron-withdrawing acetyl group at C3. The C7-nitro group introduces a secondary electronic pull, deactivating the benzene ring but increasing the acidity of the N1-proton. This unique electronic landscape makes the C2 position susceptible to nucleophilic attack under specific conditions, allowing for further functionalization.

Part 3: Synthesis & Experimental Protocols

Directive: Regioselective synthesis is critical. Direct nitration of 3-acetylindole often yields a mixture of 4-, 5-, and 6-nitro isomers. The preferred route is the acetylation of the pre-functionalized 7-nitroindole.

Preferred Route: Vilsmeier-Haack / Friedel-Crafts Acetylation

This protocol utilizes 7-nitroindole as the starting material to ensure the nitro group is fixed at the C7 position.

Reagents:

-

Substrate: 7-Nitroindole (CAS: 6960-42-5)

-

Acylating Agent: Acetic Anhydride (

) or Acetyl Chloride ( -

Catalyst: Tin(IV) Chloride (

) or Aluminum Chloride ( -

Solvent: Dichloromethane (DCM) or Nitrobenzene

Step-by-Step Protocol:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 7-nitroindole (10 mmol, 1.62 g) in anhydrous DCM (50 mL).

-

Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Add

(12 mmol, 1.4 mL) dropwise via syringe. Note: Fuming occurs; ensure proper venting. -

Acylation: Add Acetyl Chloride (11 mmol, 0.78 mL) dropwise over 10 minutes. The solution will darken as the complex forms.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane). The product will appear as a lower Rf spot compared to the starting material.

-

Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water containing 1M HCl to break the Lewis acid complex.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

(to remove acid) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield 3-acetyl-7-nitroindole as yellow needles.

Yield Expectation: 65–75%

Visualization of Synthesis Logic

The following diagram illustrates the regioselectivity logic and downstream utility.

Caption: Synthetic workflow transforming 7-nitroindole into the bifunctional 3-acetyl-7-nitroindole scaffold and its divergent applications.

Part 4: Functional Applications & Mechanism of Action

Precursor for 7-Substituted Indole Drugs

The 7-position of the indole ring is often called the "privileged position" in kinase inhibitor design. Substituents here can interact with the solvent-exposed region or specific hinge residues of the ATP-binding pocket.

-

Workflow: 3-Ac-7-NI

Reduction of Nitro -

Relevance: This mimics the core structure of several experimental HIV-1 attachment inhibitors and anticancer agents targeting the MAPK pathway.

Synthesis of Bioactive Chalcones

The C3-acetyl group contains acidic

-

Reaction: 3-Ac-7-NI + Aryl Aldehyde

Indolyl-Chalcone. -

Bioactivity: These chalcone derivatives have demonstrated potency as tubulin polymerization inhibitors and antioxidants by stabilizing reactive oxygen species (ROS) via the indole NH and the conjugated enone system.

Nitric Oxide Synthase (NOS) Inhibition Context

While 7-nitroindole (7-NI) is a well-documented selective inhibitor of neuronal nitric oxide synthase (nNOS), the 3-acetyl derivative modifies this activity.

-

Mechanism: 7-NI binds to the heme active site of nNOS. The addition of the bulky 3-acetyl group likely alters binding affinity due to steric clash within the porphyrin binding pocket.

-

Research Use: Researchers use 3-Ac-7-NI primarily as a negative control or a structural probe to map the steric tolerance of the NOS active site.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 mask if handling powder. |

| Skin/Eye Irritant | Causes serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Reactivity | Nitro compounds can be energetic. | Avoid high heat (>150°C) or shock. Do not distill to dryness. |

| Storage | Light sensitive. | Store in amber vials at 2–8°C. |

References

-

National Center for Biotechnology Information (NCBI). 7-Nitroindole Compound Summary. PubChem.[1] Available at: [Link]

-

Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[2] Royal Society of Chemistry Advances. Available at: [Link]

Sources

Potential research areas for 1-(7-Nitro-1H-indol-3-YL)ethanone

From Kinase Targeting to HIV-1 Therapeutics

Executive Summary

The molecule 1-(7-Nitro-1H-indol-3-yl)ethanone (3-acetyl-7-nitroindole) represents a high-value scaffold in modern medicinal chemistry, distinguished by the unique electronic and steric properties of the 7-nitro substitution. While the indole nucleus is ubiquitous in drug discovery, the 7-position remains underutilized compared to the 5- and 6-positions.

This guide delineates the research potential of this scaffold, specifically its role as a hinge-binding motif in kinase inhibitors (e.g., Chk2) and as a critical precursor for HIV-1 attachment inhibitors (e.g., Fostemsavir analogs). Furthermore, it details the synthetic utility of the C3-acetyl group for heterocycle formation (pyrazoles) and provides validated protocols for its derivatization.

Molecular Profile & Electronic Properties[1]

The 7-nitro group imparts a strong electron-withdrawing effect on the indole benzene ring, significantly altering the pKa of the indole N-H and the electron density at the C3 position.

| Property | Value / Characteristic | Impact on Reactivity/Binding |

| IUPAC Name | 1-(7-Nitro-1H-indol-3-yl)ethanone | Unambiguous identification. |

| Core Scaffold | Indole | Privileged pharmacophore.[1] |

| C3 Substituent | Acetyl (-COCH3) | Electrophilic center; precursor to heterocycles.[1] |

| C7 Substituent | Nitro (-NO2) | H-bond acceptor; reduces N1 basicity; metabolic handle. |

| Electronic State | Electron-deficient (Benzenoid ring) | Resists oxidation; facilitates nucleophilic aromatic substitution (SNAr) if activated.[1] |

Core Research Areas

3.1. Kinase Inhibition: Targeting the Hinge Region (Chk2)

The 7-nitroindole moiety has been identified as a potent hinge-binding motif.[1][2] Unlike typical kinase inhibitors that rely on the pyrimidine or purine scaffold, the 7-nitroindole offers a unique hydrogen-bonding array.

-

Mechanism: In Checkpoint Kinase 2 (Chk2) inhibitors, the nitro group at position 7 functions as a critical hydrogen bond acceptor.[1][2] It interacts with the backbone amide NH of residues in the hinge region (e.g., Met304 in Chk2).[1][2]

-

Advantages: The 7-nitro group is rigid and sterically compact, allowing it to fit into tight hydrophobic pockets where larger groups would clash.

-

Research Opportunity: Design of "Hybrid" inhibitors combining the 7-nitroindole hinge binder with extended solubilizing tails at the C3-acetyl position.

3.2. HIV-1 Attachment Inhibitors (gp120 Binders)

The 7-position of indole is a validated site for preventing HIV-1 entry.[1] Drugs like Fostemsavir (temsavir) utilize a 7-substituted indole core.[1][3][4][]

-

Pathway: 1-(7-Nitro-1H-indol-3-yl)ethanone serves as a precursor. The nitro group is reduced to an amine (7-amino), which is then coupled with amides or ureas to fine-tune binding to the gp120 viral protein.

-

C3 Functionalization: The acetyl group at C3 can be oxidized to a glyoxoamide or condensed to form rigid heteroaromatic rings, stabilizing the bioactive conformation required to inhibit the conformational change of gp120.[1]

3.3. Synthetic Scaffold for Bi-Heterocyclic Systems

The C3-acetyl group is a "chemical handle" for condensation reactions.[1] Reacting 1-(7-Nitro-1H-indol-3-yl)ethanone with hydrazines or dimethylformamide dimethyl acetal (DMF-DMA) yields pyrazolyl-indoles or pyrimidinyl-indoles. These bi-heterocyclic systems are increasingly popular in fragment-based drug discovery (FBDD).[1]

Visualizing the Strategic Pathways

The following diagram illustrates the divergent synthetic pathways starting from 1-(7-Nitro-1H-indol-3-yl)ethanone, highlighting its versatility in generating diverse bioactive libraries.

Figure 1: Divergent synthesis pathways transforming the 7-nitro-3-acetylindole scaffold into Kinase, HIV, and Heterocyclic targets.

Experimental Protocols

5.1. Synthesis of 1-(7-Nitro-1H-indol-3-yl)ethanone

Note: Direct acetylation of electron-deficient indoles requires activation.

Reagents: 7-Nitroindole (1.0 eq), Dimethylaluminum chloride (Me2AlCl, 1.5 eq), Acetyl Chloride (1.2 eq), Dichloromethane (DCM).

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve 7-nitroindole in anhydrous DCM. Cool to 0°C.[1]

-

Lewis Acid Addition: Slowly add Me2AlCl (1M in hexanes). The solution may turn orange/red, indicating the formation of the aluminum-complexed indole. Stir for 30 min at 0°C.

-